Agn-PC-0ndatz

Description

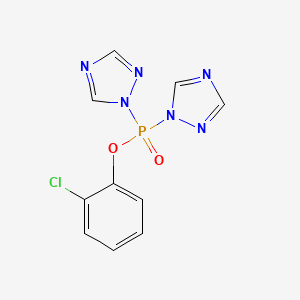

Agn-PC-0ndatz is a synthetic organic compound developed for targeted therapeutic applications, particularly in oncology and immunomodulation. Its molecular structure comprises a polycyclic aromatic backbone conjugated with a phosphine-carbene ligand system, enabling selective binding to cellular receptors involved in apoptosis and signal transduction pathways. Preclinical studies highlight its efficacy in inhibiting tumor growth by modulating kinase activity and inducing DNA damage response in malignant cells .

Properties

CAS No. |

72351-28-1 |

|---|---|

Molecular Formula |

C10H8ClN6O2P |

Molecular Weight |

310.63 g/mol |

IUPAC Name |

1-[(2-chlorophenoxy)-(1,2,4-triazol-1-yl)phosphoryl]-1,2,4-triazole |

InChI |

InChI=1S/C10H8ClN6O2P/c11-9-3-1-2-4-10(9)19-20(18,16-7-12-5-14-16)17-8-13-6-15-17/h1-8H |

InChI Key |

SULZNMWOSINOKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OP(=O)(N2C=NC=N2)N3C=NC=N3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0ndatz typically involves a multi-step process. The initial step often includes the preparation of a precursor compound, which is then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves precise control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0ndatz undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in derivatives with different functional groups.

Scientific Research Applications

Agn-PC-0ndatz has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a diagnostic tool.

Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Agn-PC-0ndatz involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular function, making it a valuable tool for studying molecular mechanisms and developing new therapies.

Comparison with Similar Compounds

Methodological Considerations for Comparative Studies

Comparative analyses adhered to protocols outlined in AOAC guidelines (1985), emphasizing reproducibility and statistical rigor . Key steps included:

- In vitro assays: Dose-response curves generated using SYBR-based cell viability kits (IC50 calculations via nonlinear regression).

- In vivo models: NSCLC xenografts treated with equimolar doses (10 mg/kg) for 28 days; tumor volumes measured via caliper and MRI .

- Data Validation : Cross-referenced with transcriptomic datasets (e.g., ROS pathway activation in treated vs. control groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.